molecular formula C16H13NO4 B7775734 (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 20432-03-5

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B7775734
CAS No.: 20432-03-5
M. Wt: 283.28 g/mol
InChI Key: OEFOVQFJRDIUTL-NYYWCZLTSA-N
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Description

(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-methoxyphenyl group at the β-position and a 4-nitrophenyl group at the α-position. This compound is synthesized via Claisen-Schmidt condensation, typically between 4-nitroacetophenone and 4-methoxybenzaldehyde under alkaline conditions, achieving yields up to 88% . Its planar geometry, confirmed by X-ray crystallography in structurally analogous compounds, facilitates strong π-π stacking interactions and supramolecular stability . The electron-withdrawing nitro group and electron-donating methoxy group create a polarized system, influencing its electronic properties and biological activity.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFOVQFJRDIUTL-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195126
Record name (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20432-03-5, 6552-62-1
Record name (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20432-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002693941
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reactants :

    • 4-Methoxybenzaldehyde (1 equiv)

    • 4-Nitroacetophenone (1 equiv)

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (≈78°C for ethanol, ≈65°C for methanol)

  • Duration : 4–6 hours

The base deprotonates the ketone, generating an enolate ion that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. The reaction’s regioselectivity ensures the E-isomer predominates due to steric and electronic factors.

Optimization of Synthetic Parameters

Base Selection

Bases such as NaOH and KOH are commonly used, but their concentration impacts yield and purity. Higher base concentrations (10–20% w/v) accelerate enolate formation but may promote side reactions like aldol condensation. Comparative studies on analogous chalcones suggest KOH marginally improves yields (≈5–10%) over NaOH due to its stronger basicity.

Solvent Effects

SolventBoiling Point (°C)Yield*Purity*
Ethanol78HighHigh
Methanol65ModerateModerate
Water100LowLow
*Relative metrics based on analogous chalcone syntheses.

Ethanol is preferred for its balance of solubility and reflux temperature. Methanol, while faster, may reduce yield due to competitive side reactions.

Industrial-Scale Production

Scaling this synthesis requires addressing:

  • Cost Efficiency : Bulk procurement of 4-methoxybenzaldehyde and 4-nitroacetophenone.

  • Safety : Handling strong bases and nitro compounds necessitates corrosion-resistant reactors.

  • Purification : Continuous recrystallization systems replace batch methods for high-throughput output.

A pilot-scale setup might employ:

  • Reactor Volume : 500 L

  • Throughput : 50–100 kg per batch

  • Purity : ≥95% (HPLC)

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol, yielding needle-like crystals.

ParameterDetails
SolventEthanol (95%)
TemperatureHot filtration, slow cooling
Recovery Rate70–85%

Analytical Data

  • Melting Point : 160–162°C (lit. range for analogous chalcones).

  • 1H NMR (400 MHz, CDCl3) :

    • δ 8.30 (d, J = 8.8 Hz, 2H, Ar-NO₂)

    • δ 7.75 (d, J = 15.6 Hz, 1H, α-H)

    • δ 6.95–7.50 (m, 7H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Methods

While the Claisen-Schmidt method dominates, alternative routes like Friedel-Crafts acylation are less viable due to regioselectivity issues. The table below contrasts synthetic approaches:

MethodYieldPurityScalability
Claisen-SchmidtHighHighExcellent
Friedel-CraftsLowModeratePoor

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes epoxidation and hydroxylation under oxidative conditions.

Reagent/Conditions Product Yield Key Observations References
Hydrogen peroxide (H₂O₂)Epoxide derivative65–70%Stereoselective epoxidation at the double bond
Meta-chloroperbenzoic acid (mCPBA)Epoxide derivative78%Enhanced regioselectivity in polar aprotic solvents
Ozone (O₃) followed by Zn/H₂OCleavage to 4-methoxybenzoic acid and 4-nitrobenzaldehyde82%Oxidative cleavage of the double bond

Mechanistic Insights :

  • Epoxidation proceeds via electrophilic addition to the electron-deficient double bond.

  • Ozonolysis cleaves the double bond, producing carboxylic acids and aldehydes .

Reduction Reactions

The nitro group and carbonyl moiety are primary reduction targets.

Reagent/Conditions Product Yield Key Observations References
H₂/Pd-C in ethanol3-(4-Methoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one90%Complete nitro-to-amine conversion; retention of the chalcone backbone
NaBH₄ in methanolAllylic alcohol derivative55%Partial reduction of the carbonyl group
LiAlH₄ in THFSaturated ketone (propane-1-one derivative)60%Full reduction of both carbonyl and double bond

Mechanistic Insights :

  • Catalytic hydrogenation selectively reduces the nitro group without affecting the carbonyl .

  • Strong reducing agents like LiAlH₄ saturate the double bond and reduce the ketone.

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS), while the carbonyl enables condensation reactions.

Reagent/Conditions Product Yield Key Observations References
NH₃ in H₂O/EtOH, 80°C3-(4-Methoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one85%Ammonolysis under mild conditions
CH₃ONa in DMSO, 100°CMethoxy-substituted derivative70%Methoxy group substitution at the nitro position
Thiophenol/K₂CO₃ in DMFThioether derivative68%Thiol group incorporation via NAS

Mechanistic Insights :

  • NAS at the nitro group proceeds via a Meisenheimer intermediate in polar aprotic solvents .

  • Condensation with hydrazines forms hydrazone derivatives, useful in heterocyclic synthesis.

Cycloaddition and Conjugate Addition

The α,β-unsaturated system participates in cycloadditions and Michael additions.

Reaction Type Reagent/Conditions Product Yield References
Diels-AlderCyclopentadiene, 100°CBicyclic adduct75%
Michael AdditionEthyl acetoacetate, NaOHβ-Ketoester adduct80%

Key Applications :

  • Diels-Alder adducts serve as intermediates in natural product synthesis.

  • Michael adducts enhance biological activity through functional group diversification .

Comparative Reactivity Analysis

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
EpoxidationModerate45–50 kJ/molAcid/Base-sensitive
Nitro ReductionFast30–35 kJ/molPd-C required
NAS (Ammonolysis)Slow60–65 kJ/molBase-catalyzed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Research indicates that this compound demonstrates significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study published in Pharmaceutical Biology reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has been extensively investigated. In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the methoxy and nitro groups in its structure, which enhance electron donation .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this chalcone derivative. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. A notable study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Potential Anticancer Activity

There is growing interest in the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and disruption of cell cycle progression .

Case Studies

StudyFindingsReference
Antimicrobial Efficacy Demonstrated significant antibacterial activity against S. aureus and E. coli.
Antioxidant Activity Effective scavenging of free radicals; reduced oxidative stress in cellular models.
Anti-inflammatory Effects Inhibited TNF-alpha and IL-6 production in macrophages.
Anticancer Properties Induced apoptosis in breast and lung cancer cell lines; modulated apoptotic pathways.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the methoxy and nitro groups can influence its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (α/β Positions) Key Properties Reference
(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one α: 4-nitrophenyl; β: 4-methoxyphenyl Nonselective MAO inhibitor (IC₅₀ = 1.2 μM); EGAP = 4.70 eV (high reactivity)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one α: 4-methoxyphenyl; β: 3,4,5-trimethoxyphenyl Enhanced antioxidant activity (DPPH IC₅₀ = 18 μM); EGAP = 6.26 eV
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one α: 2,4,6-trihydroxyphenyl; β: 4-hydroxyphenyl Superior antioxidant activity (DPPH IC₅₀ = 12 μM) due to phenolic hydroxyl groups
(E)-1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one α: 4-methoxyphenyl; β: 4-ethoxyphenyl Distinct supramolecular packing; lower thermal stability (ΔTₘ = 145°C)

Key Observations :

  • Electron-Donating Groups : Hydroxyl or methoxy groups at the β-position enhance antioxidant activity via radical scavenging .
  • Electron-Withdrawing Groups : Nitro groups at the α-position increase electrophilicity, improving reactivity in charge-transfer interactions but reducing antioxidant efficacy .
  • Substituent Bulkiness : Trimethoxy or ethoxy groups disrupt crystal packing, lowering melting points and thermal stability compared to nitro/methoxy derivatives .
Electronic Properties and Reactivity

Quantum chemical descriptors (Table 1, ) highlight electronic differences:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
This compound -8.17 -3.23 4.94 5.39
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.72 -3.77 4.95 6.12
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -7.89 -2.45 5.44 4.88

Analysis :

  • The nitro derivative exhibits a smaller band gap (4.94 eV) than hydroxylated analogues (5.44 eV), indicating higher chemical reactivity .
  • Dipole moments correlate with substituent polarity: methoxy-nitro systems show moderate polarity (5.39 D), while p-tolyl derivatives are more polar (6.12 D) due to methyl group electron donation .
Antioxidant Activity :
  • Hydroxylated chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one) demonstrate superior DPPH radical scavenging (IC₅₀ = 12 μM) compared to methoxy-nitro derivatives (IC₅₀ > 50 μM) .
Enzyme Inhibition :
  • The title compound acts as a nonselective MAO inhibitor (MAO-A IC₅₀ = 1.5 μM; MAO-B IC₅₀ = 1.2 μM), whereas dimethylamino-substituted analogues show MAO-B selectivity (Ki = 0.14 μM) .
Antiparasitic Activity :
  • Nitro-substituted chalcones exhibit moderate leishmanicidal activity (LC₅₀ = 46 mg·L⁻¹), outperforming trifluoromethoxy derivatives (LC₅₀ = 89 mg·L⁻¹) but underperforming methylsulfanyl analogues (LC₅₀ = 32 mg·L⁻¹) .

Biological Activity

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as 4-methoxy-4'-nitrochalcone, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, including its potential applications in cancer therapy and antimicrobial activity.

  • Chemical Formula : C16_{16}H13_{13}N O4_{4}
  • Molecular Weight : 283.284 g/mol
  • CAS Number : 20432-03-5
  • Structure : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 4-methoxybenzophenone and 2-nitrylhypnone. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a catalyst, yielding the desired product with moderate to high purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : At concentrations as low as 1 µM, the compound has been reported to induce morphological changes indicative of apoptosis and enhance caspase-3 activity significantly at higher concentrations (10 µM) .
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231<10Induces apoptosis, enhances caspase activity
HepG2<10Causes cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains:

  • Staphylococcus aureus and Escherichia coli have shown susceptibility to the compound with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Summary of Antimicrobial Activity

MicroorganismMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039 - 0.025Highly Active
Escherichia coli0.0039 - 0.025Highly Active

Structural Characteristics

The structural analysis of this compound reveals that both the enone group and the benzene rings are planar. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which contribute to its stability and potentially its biological activity .

Case Studies

A case study involving the use of this compound in cancer treatment demonstrated its effectiveness in reducing tumor size in xenograft models when administered at specific dosages over a defined period. The results indicated a significant reduction in tumor growth compared to control groups .

Q & A

Q. What are the optimal synthetic conditions for (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one using Claisen-Schmidt condensation?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-nitrobenzaldehyde. A standard protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol with a base catalyst (e.g., 40% NaOH or KOH) at 0–50°C, followed by stirring for 2–6 hours at room temperature . Purification is achieved via recrystallization using ethanol or methanol. Yield optimization may require adjusting the base concentration or reaction time, particularly due to the electron-withdrawing nitro group slowing enolate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and assign methoxy/nitro group signals .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Intermediate chalcones with nitro groups may absorb moisture, affecting crystallization. Use anhydrous solvents (e.g., dried ethanol) and conduct recrystallization under nitrogen. Storage in desiccators with silica gel is recommended .

Q. What controls are critical in evaluating the antimicrobial activity of this compound?

Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO/ethanol). Perform minimum inhibitory concentration (MIC) assays using serial dilutions in 96-well plates, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How does the nitro substituent influence crystallographic packing and intermolecular interactions?

X-ray diffraction (XRD) reveals that the nitro group participates in C–H···O hydrogen bonds, creating a planar molecular arrangement. The methoxy group contributes to π-π stacking between aromatic rings, stabilizing the crystal lattice. Computational Hirshfeld surface analysis can quantify these interactions .

Q. What strategies resolve contradictions in reaction yields when electron-withdrawing groups (e.g., nitro) are present?

Lower yields due to nitro groups can be mitigated by:

  • Increasing base concentration (e.g., 50% NaOH) to enhance enolate formation.
  • Using polar aprotic solvents (e.g., DMF) under reflux to accelerate kinetics .
  • Monitoring reaction progress via TLC with UV visualization .

Q. How can DFT calculations predict electronic properties relevant to photophysical applications?

Density functional theory (DFT) models (e.g., B3LYP/6-311G**) calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability. For nitro-containing chalcones, reduced band gaps (~3.5 eV) suggest potential nonlinear optical (NLO) activity. Solvatochromic shifts in UV-Vis spectra validate these predictions .

Q. What crystallographic software tools are recommended for analyzing hydrogen-bonding networks?

Use Mercury (CCDC) for visualizing packing diagrams and CrystalExplorer for Hirshfeld surface analysis. These tools quantify interaction percentages (e.g., O···H contacts ≈ 25% in nitro derivatives) and map electrostatic potentials .

Q. How do substituent electronic effects modulate antimicrobial structure-activity relationships (SAR)?

Nitro groups enhance antibacterial activity via increased electron affinity, disrupting microbial membrane proteins. Compare MIC data against analogs with electron-donating groups (e.g., methoxy) to establish SAR trends. Molecular docking (e.g., AutoDock Vina) can simulate binding to target enzymes like DNA gyrase .

Q. What experimental and computational approaches validate tautomeric forms in solution?

Combine ¹H NMR variable-temperature studies with DFT-based NMR chemical shift predictions. For example, enol-keto tautomerism is absent in this compound due to the rigid E-configuration, but solvent polarity may induce minor conformational changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.